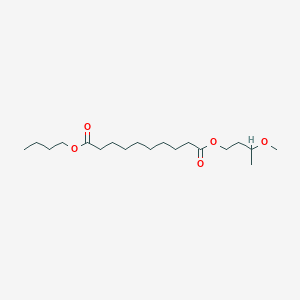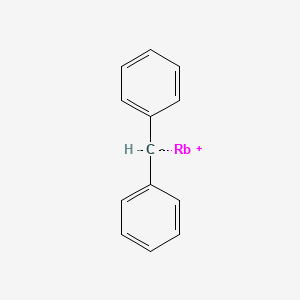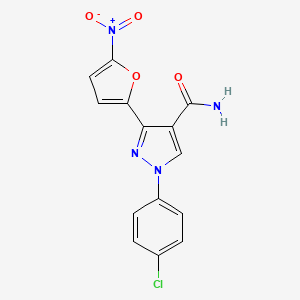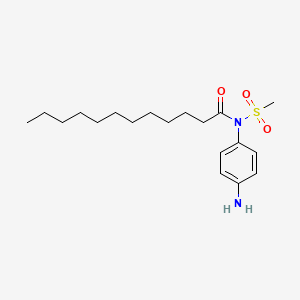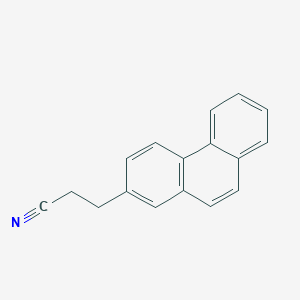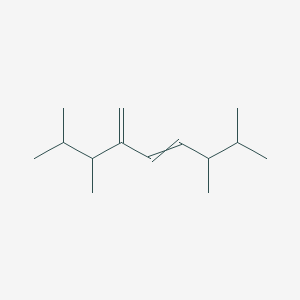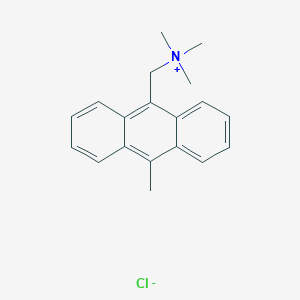
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is a chemical compound known for its unique structure and properties It is an organic salt that features a quaternary ammonium group attached to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride typically involves the quaternization of 10-methylanthracene with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{10-Methylanthracene} + \text{Trimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or hydroxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various anthracene-based compounds.
Scientific Research Applications
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving DNA binding and interactions due to its planar structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride exerts its effects involves its interaction with molecular targets such as DNA and proteins. The quaternary ammonium group facilitates binding to negatively charged biomolecules, while the anthracene moiety can intercalate into DNA strands, affecting their structure and function. This dual interaction can influence various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with a hydroxide counterion.
Uniqueness
N,N,N-Trimethyl(10-methylanthracen-9-yl)methanaminium chloride is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or planar structures.
Properties
CAS No. |
61433-05-4 |
|---|---|
Molecular Formula |
C19H22ClN |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
trimethyl-[(10-methylanthracen-9-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C19H22N.ClH/c1-14-15-9-5-7-11-17(15)19(13-20(2,3)4)18-12-8-6-10-16(14)18;/h5-12H,13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NGJAJZXAACCENF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



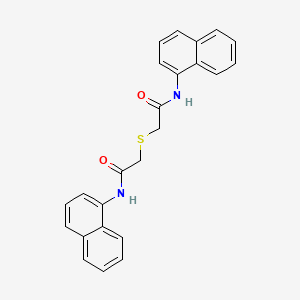
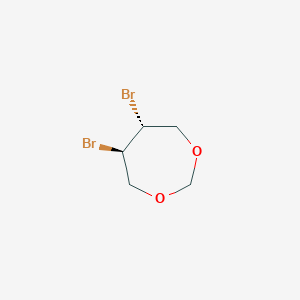
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
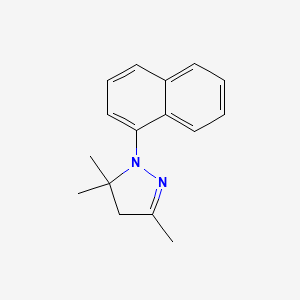
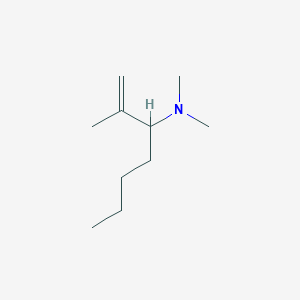
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
